molecular formula C24H29N3O3S B11243902 (4-benzylpiperidin-1-yl)(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)methanone

(4-benzylpiperidin-1-yl)(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)methanone

Cat. No.: B11243902
M. Wt: 439.6 g/mol
InChI Key: TXPDCSHFMVUDPR-UHFFFAOYSA-N
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Description

    Reagents: 3-Methyl-4-propyl-1,2,4-benzothiadiazine-1,1-dioxide, coupling agent (e.g., EDCI)

    Conditions: Room temperature, inert atmosphere

    Product: (4-Benzyl-1-piperidinyl)(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazine-7-yl)methanone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYL-1-PIPERIDINYL)(3-METHYL-1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the benzothiadiazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

  • Step 1: Synthesis of Piperidine Derivative

      Reagents: Benzyl chloride, piperidine, base (e.g., NaOH)

      Conditions: Reflux in an appropriate solvent (e.g., ethanol)

      Product: 4-Benzylpiperidine

Chemical Reactions Analysis

Types of Reactions

(4-BENZYL-1-PIPERIDINYL)(3-METHYL-1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiadiazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-BENZYL-1-PIPERIDINYL)(3-METHYL-1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYL-1-PIPERIDINYL)(3-METHYL-1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzothiadiazine moiety may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4-benzylpiperidine and 4-methylpiperidine share structural similarities.

    Benzothiadiazine Derivatives: Compounds such as 3-methyl-4-propyl-1,2,4-benzothiadiazine-1,1-dioxide are closely related.

Uniqueness

(4-BENZYL-1-PIPERIDINYL)(3-METHYL-1,1-DIOXIDO-4-PROPYL-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications and interactions that are not observed in simpler analogs.

Properties

Molecular Formula

C24H29N3O3S

Molecular Weight

439.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)methanone

InChI

InChI=1S/C24H29N3O3S/c1-3-13-27-18(2)25-31(29,30)23-17-21(9-10-22(23)27)24(28)26-14-11-20(12-15-26)16-19-7-5-4-6-8-19/h4-10,17,20H,3,11-16H2,1-2H3

InChI Key

TXPDCSHFMVUDPR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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